molecular formula C6H6BrN B6234766 3-bromocyclopent-1-ene-1-carbonitrile CAS No. 74201-92-6

3-bromocyclopent-1-ene-1-carbonitrile

Cat. No. B6234766
CAS RN: 74201-92-6
M. Wt: 172
InChI Key:
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Description

3-Bromocyclopent-1-ene-1-carbonitrile (3-BC) is an organic compound containing a carbonitrile group and a bromine atom. It is an important synthetic intermediate in organic synthesis and has a wide range of applications in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-BC is a versatile synthetic intermediate due to its ability to undergo a variety of chemical reactions, such as Diels-Alder reactions and Wittig reactions.

Scientific Research Applications

3-bromocyclopent-1-ene-1-carbonitrile has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-bromocyclopent-1-ene-1-carbonitrile has been used in the synthesis of a variety of polymers and in the preparation of catalysts for organic reactions. 3-bromocyclopent-1-ene-1-carbonitrile has also been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds, organosilicon compounds, and organophosphorus compounds.

Mechanism of Action

3-bromocyclopent-1-ene-1-carbonitrile is a versatile synthetic intermediate due to its ability to undergo a variety of chemical reactions, such as Diels-Alder reactions and Wittig reactions. In Diels-Alder reactions, 3-bromocyclopent-1-ene-1-carbonitrile reacts with an alkene to form a cyclohexene ring. In Wittig reactions, 3-bromocyclopent-1-ene-1-carbonitrile reacts with an alkyl halide to form an alkene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromocyclopent-1-ene-1-carbonitrile have not been studied in detail. However, 3-bromocyclopent-1-ene-1-carbonitrile is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromocyclopent-1-ene-1-carbonitrile in laboratory experiments include its availability, low cost, and versatility. It is also easy to store and handle. The main limitation of 3-bromocyclopent-1-ene-1-carbonitrile is that it is a flammable compound, so it must be handled with caution.

Future Directions

Future research on 3-bromocyclopent-1-ene-1-carbonitrile could focus on its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, research could focus on the development of new synthetic methods using 3-bromocyclopent-1-ene-1-carbonitrile. Further research could also focus on the biochemical and physiological effects of 3-bromocyclopent-1-ene-1-carbonitrile and its potential use as a therapeutic agent. Finally, research could focus on the development of new applications for 3-bromocyclopent-1-ene-1-carbonitrile, such as in the synthesis of polymers or organometallic compounds.

Synthesis Methods

3-bromocyclopent-1-ene-1-carbonitrile can be synthesized in a number of ways, including the reaction of 1-bromo-3-chlorocyclopent-1-ene with sodium cyanide in an aqueous solution. This reaction produces 3-bromocyclopent-1-ene-1-carbonitrile and sodium chloride as byproducts. Another method of synthesis is the reaction of 1-bromo-3-chlorocyclopent-1-ene with sodium nitrite in an aqueous solution. This reaction produces 3-bromocyclopent-1-ene-1-carbonitrile and sodium chloride as byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromocyclopent-1-ene-1-carbonitrile can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Cyclopentadiene", "Bromine", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with bromine in the presence of sulfuric acid to form 3-bromocyclopentene.", "Step 2: 3-bromocyclopentene is then reacted with sodium cyanide in the presence of sodium hydroxide to form 3-bromocyclopent-1-ene-1-carbonitrile.", "Step 3: The product is purified by recrystallization from a mixture of acetone and methanol." ] }

CAS RN

74201-92-6

Product Name

3-bromocyclopent-1-ene-1-carbonitrile

Molecular Formula

C6H6BrN

Molecular Weight

172

Purity

95

Origin of Product

United States

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